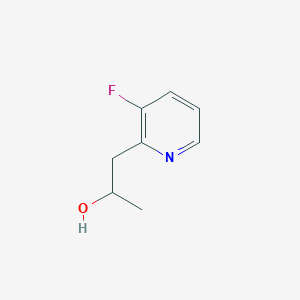

1-(3-Fluoropyridin-2-yl)propan-2-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H10FNO |

|---|---|

Poids moléculaire |

155.17 g/mol |

Nom IUPAC |

1-(3-fluoropyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3 |

Clé InChI |

BIOYANKZURWVTH-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=C(C=CC=N1)F)O |

Origine du produit |

United States |

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol

Foreword: The Strategic Imperative of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The fluorinated pyridine moiety, in particular, is a privileged structural motif found in numerous approved and investigational drugs. This guide provides a comprehensive, in-depth technical overview of the synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol, a key building block for the development of novel therapeutics. Our focus extends beyond a mere procedural outline to elucidate the underlying chemical principles and provide practical, field-tested insights for researchers, chemists, and drug development professionals.

Synthetic Strategy: A Retrosynthetic Analysis

The target molecule, 1-(3-Fluoropyridin-2-yl)propan-2-ol, can be conceptually deconstructed to reveal a logical and robust synthetic pathway. A retrosynthetic analysis points towards a Grignard reaction as the most direct and efficient method for the key carbon-carbon bond formation.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 1-(3-Fluoropyridin-2-yl)propan-2-ol.

This analysis identifies 2-bromo-3-fluoropyridine as a readily available starting material and propylene oxide as the source of the propan-2-ol side chain. The core of this synthesis lies in the successful formation of the 3-fluoro-2-pyridylmagnesium bromide Grignard reagent and its subsequent nucleophilic attack on the epoxide.

Mechanistic Deep Dive: The Nuances of the Grignard Reaction

The synthesis proceeds through two critical stages: the formation of the Grignard reagent and its reaction with propylene oxide. A thorough understanding of the mechanism of each step is paramount for troubleshooting and optimization.

2.1. Formation of 3-Fluoro-2-pyridylmagnesium bromide

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromo-3-fluoropyridine. This process occurs on the surface of the magnesium and is highly sensitive to the presence of moisture and atmospheric oxygen, which can quench the highly reactive organometallic species.

Diagram 2: Grignard Reagent Formation

Caption: Formation of the key Grignard reagent.

A small crystal of iodine is often used as an activator. The iodine etches the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction. The choice of an anhydrous etheral solvent, such as tetrahydrofuran (THF), is crucial as it solvates the magnesium center of the Grignard reagent, stabilizing it in solution.

2.2. Nucleophilic Ring-Opening of Propylene Oxide

The carbon atom of the Grignard reagent is highly nucleophilic and will attack one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom. This is a classic SN2-type reaction that proceeds with inversion of stereochemistry if a chiral epoxide is used (though in this case, racemic propylene oxide is typically employed).

Diagram 3: Nucleophilic Attack and Quenching

Caption: The nucleophilic addition and subsequent workup.

The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the resulting magnesium alkoxide and yield the final alcohol product. Using a strong acid is avoided to prevent potential side reactions involving the pyridine ring.

Detailed Experimental Protocol: A Guide for the Bench Chemist

This protocol is designed to be a robust and reproducible procedure. Adherence to anhydrous conditions is critical for success.

Table 1: Reagent and Solvent Specifications

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-Bromo-3-fluoropyridine | >98% | Sigma-Aldrich | Store under inert atmosphere. |

| Magnesium Turnings | Grignard Grade | Fisher Scientific | Use freshly opened container or dry thoroughly. |

| Iodine | ACS Reagent | J.T. Baker | A single small crystal is sufficient. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use a freshly opened bottle or distill from sodium/benzophenone. |

| Propylene Oxide | >99% | Alfa Aesar | Store refrigerated and use freshly opened. |

| Ammonium Chloride | ACS Reagent | VWR | Prepare a saturated aqueous solution. |

| Ethyl Acetate | HPLC Grade | EMD Millipore | For extraction. |

| Hexanes | HPLC Grade | EMD Millipore | For column chromatography. |

| Sodium Sulfate | Anhydrous, Granular | BDH | For drying organic layers. |

Step-by-Step Synthesis:

-

Apparatus Setup and Inert Atmosphere: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen or argon. This includes a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation:

-

To the reaction flask, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine.

-

In the dropping funnel, add a solution of 2-bromo-3-fluoropyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromo-3-fluoropyridine solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated (as evidenced by bubbling and the disappearance of the iodine color), add the remaining 2-bromo-3-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propylene Oxide:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add propylene oxide (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization: Ensuring Product Integrity

The crude product will likely contain unreacted starting materials and byproducts. Purification by column chromatography is typically required to obtain the desired product in high purity.

4.1. Purification by Column Chromatography

Due to the polar nature of the product and the basicity of the pyridine nitrogen, standard silica gel chromatography can sometimes lead to streaking and poor separation. To mitigate this, a modified mobile phase is recommended.

Table 2: Column Chromatography Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |

| Additive | 0.5% Triethylamine in the mobile phase |

| Elution Monitoring | TLC with UV visualization (254 nm) |

4.2. Characterization

The purified product should be a colorless to pale yellow oil. Its identity and purity should be confirmed by spectroscopic methods.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (dd, J ≈ 4.8, 1.5 Hz, 1H), ~7.4 (ddd, J ≈ 8.0, 4.8, 1.5 Hz, 1H), ~7.2 (td, J ≈ 8.0, 1.5 Hz, 1H), ~4.1 (m, 1H), ~3.0 (dd, J ≈ 14.0, 4.0 Hz, 1H), ~2.8 (dd, J ≈ 14.0, 8.0 Hz, 1H), ~1.2 (d, J ≈ 6.2 Hz, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~158.2 (d, JC-F ≈ 250 Hz), ~145.0 (d, JC-F ≈ 5 Hz), ~139.8 (d, JC-F ≈ 15 Hz), ~124.5 (d, JC-F ≈ 3 Hz), ~123.8 (d, JC-F ≈ 20 Hz), ~68.5, ~45.2, ~23.5. |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₁FNO⁺: 156.0819; found: 156.0821. |

Note: The NMR data presented are predicted values based on analogous structures and common chemical shift ranges. Actual experimental values may vary slightly.

Safety and Handling Considerations

-

Grignard Reagents: Are highly reactive and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

-

Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon prolonged storage. Use only freshly opened containers or freshly distilled solvents.

-

Propylene Oxide: Is a flammable and carcinogenic liquid. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Quenching: The quenching of a Grignard reaction is highly exothermic. Always perform this step slowly and with adequate cooling.

Conclusion: A Versatile Intermediate for Future Discovery

The synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol via the Grignard reaction is a robust and scalable method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and employing appropriate purification techniques, researchers can reliably obtain this compound in high purity. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and characterization of this important building block, thereby enabling the advancement of drug discovery programs that leverage the unique properties of fluorinated pyridines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Potential applications of fluorinated pyridine derivatives in medicinal chemistry

The following technical guide details the strategic application of fluorinated pyridine derivatives in medicinal chemistry.

Executive Summary

The pyridine ring is a privileged scaffold in FDA-approved therapeutics, appearing in over 20% of all small-molecule drugs.[1][2][3][4] However, the native pyridine ring suffers from specific liabilities: high metabolic susceptibility at the C2/C6 positions (oxidation) and potential toxicity due to the formation of reactive pyridinium metabolites. The strategic introduction of fluorine—the most electronegative element—into the pyridine core is not merely a steric substitution but a profound electronic modulation. This guide explores how fluorinated pyridine derivatives function as metabolic blockades, pKa tuners, and lipophilicity modulators, providing a roadmap for their rational deployment in drug discovery.

Part 1: Physicochemical Profiling & Mechanistic Rationale

Electronic Modulation and pKa Tuning

The introduction of fluorine onto the pyridine ring dramatically alters the basicity of the ring nitrogen. This is a critical tool for optimizing solubility and membrane permeability.[5]

-

The Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density from the ring, lowering the energy of the nitrogen lone pair and making it less available for protonation.

-

Position Dependency: The effect is highly regioselective.

-

2-Fluoropyridine: The fluorine is adjacent to the nitrogen.[1][2][6] The inductive effect is maximal, rendering the nitrogen non-basic under physiological conditions.

-

3-Fluoropyridine: The fluorine is meta to the nitrogen.[1][2] The effect is attenuated, allowing for fine-tuning of basicity without completely abolishing it.[2][3]

-

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | Medicinal Chemistry Implication |

| pKa (Conj.[1][2][4][7] Acid) | ~5.2 | ~ -0.44 | ~2.97 | 2-F: Reduces lysosomal trapping; improves permeability. 3-F: Modulates solubility while retaining H-bond acceptor capability.[1][2][4] |

| LogP (Lipophilicity) | 0.65 | 1.12 | 1.15 | Fluorination increases lipophilicity (hydrophobicity), enhancing membrane permeability but potentially lowering solubility.[3] |

| C-X Bond Length | 1.08 Å (C-H) | 1.35 Å (C-F) | 1.35 Å (C-F) | Minimal steric perturbation (Bioisosterism).[2][3][4] F mimics H sterically but OH/O electronically. |

| Metabolic Liability | High (N-oxidation, C-oxidation) | Low | Low | Blocks CYP450 oxidation sites; prevents formation of reactive metabolites.[1][2][3][4] |

Metabolic Stability and Blocking

Cytochrome P450 (CYP) enzymes typically attack the electron-rich positions of the pyridine ring (often C2 or C6) or the nitrogen itself (N-oxidation).[1][2][4]

-

Mechanism of Stabilization: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile C-H with C-F raises the activation energy for oxidative cleavage, effectively "blocking" the site.

-

Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire ring towards electrophilic attack by high-valent iron-oxo species in the CYP catalytic cycle.[1][2]

Figure 1: Mechanism of metabolic stabilization via fluorination.[1][2][3][4] The C-F bond prevents oxidative attack, extending drug half-life.[1][2][3][4]

Part 2: Synthetic Architectures & Protocols[2][4]

Accessing fluorinated pyridines requires specialized methodologies, as the electron-deficient nature of the pyridine ring makes direct electrophilic fluorination difficult.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoropyridines are exceptionally reactive electrophiles for SNAr reactions, far superior to their chloro-analogs due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.[1][2][3][4]

Application: Late-stage functionalization of drug scaffolds.[1][2][4]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial with the 2-fluoropyridine derivative (1.0 equiv) and the nucleophile (e.g., amine, alkoxide, thiol; 1.2 equiv).

-

Base/Solvent: Add K₂CO₃ or Cs₂CO₃ (2.0 equiv) and anhydrous DMSO or DMF (0.5 M concentration).

-

Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor via LC-MS for the disappearance of the fluorinated starting material.[1][2]

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove the polar solvent. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Note: If the nucleophile is volatile, use a sealed tube.

Protocol: Minisci Radical Fluorination/Alkylation

Direct functionalization of the pyridine ring can be achieved via radical pathways. The Minisci reaction allows for the alkylation of fluorinated pyridines or the introduction of fluorinated alkyl groups.

Application: Rapid generation of analogs without de novo synthesis.

Step-by-Step Protocol (Silver-Catalyzed):

-

Reagents: To a solution of the pyridine substrate (1.0 equiv) in DCM/Water (1:1) , add the carboxylic acid (alkyl radical source, 2.0 equiv).

-

Catalyst/Oxidant: Add AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv).[2][4]

-

Conditions: Stir vigorously at 40 °C for 12 hours. The reaction proceeds via the decarboxylation of the acid to generate a nucleophilic alkyl radical, which attacks the electron-deficient pyridine.

-

Workup: Basify with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Figure 2: Divergent synthetic pathways for accessing and utilizing fluorinated pyridine scaffolds.

Part 3: Case Studies in Drug Development

Lemborexant (Dayvigo)[1][2][3][4]

-

Target: Dual Orexin Receptor Antagonist (DORA) for insomnia.[2]

-

Structural Feature: Contains a 5-fluoropyridine-2-yl amide moiety.[1][2][4][7][8]

-

Role of Fluorine:

-

Metabolic Stability: The fluorine at the C5 position blocks a primary site of oxidative metabolism (para to the nitrogen), significantly extending the half-life (t1/2 ~17-19h) to allow for once-daily dosing.[1][2][4]

-

Conformational Control: The fluorine atom influences the twist angle of the amide bond relative to the pyridine ring via electrostatic repulsion, locking the molecule in a bioactive conformation.

-

Vericiguat (Verquvo)[1][2][3][4][9]

-

Target: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.[1][9][10]

-

Structural Feature: 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1][2][3][4][9][11]

-

Role of Fluorine:

-

Potency Enhancement: The fluorine atom on the pyridine ring (part of the fused system) modulates the electron density of the pyrazole ring, enhancing the interaction with the sGC heme-binding pocket.

-

Bioavailability: Fluorination lowers the basicity of the system, reducing non-specific protein binding and improving oral bioavailability.

-

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. [Link][2]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][1][2]

-

Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. The Journal of Organic Chemistry. [Link][1][2][4]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link][1][2][4]

Sources

- 1. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpelisib - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lemborexant 98% | CAS: 1369764-02-2 | AChemBlock [achemblock.com]

- 9. vericiguat | 1350653-20-1 [chemicalbook.com]

- 10. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vericiguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Technical Application Note: Precision Synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol via Lateral Lithiation

Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and validated protocol for the synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol (CAS: N/A for specific isomer, generic structure class).

Target Audience: Medicinal Chemists, Process Development Scientists.

Synthetic Strategy:

The synthesis of 3-fluorinated pyridine derivatives presents a unique challenge due to the "Pyridyne Instability Factor." Standard halogen-lithium exchange on 2-bromo-3-fluoropyridine generates 2-lithio-3-fluoropyridine, a species highly prone to

To circumvent this, this protocol utilizes Regioselective Lateral Lithiation (Route B) . By exploiting the enhanced acidity of the C2-methyl protons in 2-methyl-3-fluoropyridine—induced by the inductive electron-withdrawing effect (-I) of the adjacent fluorine and ring nitrogen—we can generate the nucleophilic picolyl anion at -78°C. This species is stable and reacts cleanly with acetaldehyde to yield the target secondary alcohol.

Comparison of Synthetic Routes

| Feature | Route A: Halogen Exchange | Route B: Lateral Lithiation (Recommended) |

| Starting Material | 2-Bromo-3-fluoropyridine | 2-Methyl-3-fluoropyridine |

| Key Intermediate | 2-Lithio-3-fluoropyridine (Unstable) | (3-Fluoropyridin-2-yl)methyllithium (Stable at low temp) |

| Primary Risk | Pyridyne formation (Explosive/Tarry) | Over-alkylation (Control via stoichiometry) |

| Atom Economy | Low (Requires Bromine/Lithium exchange) | High (Direct C-H functionalization) |

| Scalability | Poor (Cryogenic flow often required) | Good (Batch mode feasible) |

Reaction Mechanism & Pathway

The reaction proceeds via a kinetic deprotonation followed by a nucleophilic addition. The 3-fluoro substituent plays a dual role: it acidifies the lateral methyl group via induction but also necessitates low temperatures to prevent nucleophilic attack on the ring itself.

Figure 1: Mechanistic pathway for the lateral lithiation and subsequent aldol-like addition.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density | Purity | Role |

| 2-Methyl-3-fluoropyridine | 111.12 | 1.0 | 1.12 g/mL | >97% | Substrate |

| LDA (2.0 M in THF/Hept) | 107.15 | 1.1 | 0.86 g/mL | Titrated | Base |

| Acetaldehyde | 44.05 | 1.2 | 0.78 g/mL | >99% | Electrophile |

| THF (Anhydrous) | 72.11 | N/A | 0.89 g/mL | 99.9% | Solvent |

| Ammonium Chloride | 53.49 | Excess | Solid | Sat. Aq. | Quench |

Equipment Setup[1][2]

-

Vessel: 3-Neck Round Bottom Flask (flame-dried,

purged). -

Temperature Control: Acetone/Dry Ice bath (-78°C) with internal thermometer.

-

Addition: Pressure-equalizing addition funnel or syringe pump.

-

Agitation: Magnetic stir bar (Teflon coated).

Step-by-Step Methodology

Phase 1: Generation of the Nucleophile

-

System Prep: Charge the reaction vessel with Anhydrous THF (10 mL per 1 mmol substrate) under nitrogen atmosphere.

-

Cooling: Cool the solvent to -78°C .

-

Base Addition: Add LDA (1.1 equiv) dropwise. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 2-Methyl-3-fluoropyridine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 15 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the picolyl anion.

-

-

Maturation: Stir at -78°C for 45 minutes .

-

Critical Control Point: Do not warm up. The 3-fluoro group makes the ring susceptible to nucleophilic attack by the base at higher temperatures.

-

Phase 2: Electrophilic Trapping

-

Electrophile Prep: Dilute fresh Acetaldehyde (1.2 equiv) in THF (1:1 v/v) to prevent freezing at the tip of the needle.

-

Addition: Add the Acetaldehyde solution slowly to the anion mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour.

-

Warming: Remove the cooling bath and allow the reaction to warm slowly to 0°C over 30 minutes.

Phase 3: Quench & Workup

-

Quench: At 0°C, quench the reaction by adding saturated aqueous

. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Wash: Wash combined organics with Brine (

). -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Phase 4: Purification

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10

End 60:40). -

Target

: ~0.3 (in 70:30 Hex:EtOAc). The product is more polar than the starting pyridine.

Process Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Analytical Method | Expected Signal / Criteria | Structural Insight |

| Methyl group of the propyl chain | ||

| Diastereotopic | ||

| Methine proton ( | ||

| Pyridine ring protons (coupling patterns vary) | ||

| Single signal (confirming 3-F integrity) | ||

| LC-MS | Molecular ion verification | |

| TLC | Single spot, UV active | Purity check |

Troubleshooting Guide:

-

Low Yield: Likely due to moisture in THF or "quenching" of the anion by warming too fast.[1] Ensure strictly anhydrous conditions.

-

Impurity (Starting Material): Incomplete deprotonation. Increase LDA to 1.2 equiv and extend maturation time.

-

Impurity (Polymerization): Reaction temperature rose above -60°C before quenching.

References

-

Gschwend, H. W.; Rodriguez, H. R. Heteroatom-Facilitated Lithiations. Organic Reactions 1979 , 26, 1–360. Link

- Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2002.

-

Estel, L.; Marsais, F.; Queguiner, G. Metallation of 3-Halopyridines: A New Route to 2,3-Disubstituted Pyridines. J. Org.[2] Chem. 1988 , 53, 2740-2744. (Discusses instability of 2-lithio-3-fluoropyridine).

-

ChemSynthesis Database. 1-(pyridin-2-yl)propan-2-ol spectral data.Link (Analogous compound data for validation).

-

Sigma-Aldrich. 2-Bromo-3-fluoropyridine Safety Data Sheet.Link

Sources

Cell-based assays for evaluating 1-(3-Fluoropyridin-2-yl)propan-2-ol cytotoxicity

Application Notes & Protocols

Topic: Cell-Based Assays for Evaluating 1-(3-Fluoropyridin-2-yl)propan-2-ol Cytotoxicity

For: Researchers, scientists, and drug development professionals.

Introduction: A Multi-Parametric Strategy for Characterizing Novel Compound Cytotoxicity

The evaluation of cytotoxicity is a cornerstone of drug discovery and chemical safety assessment.[1][2][3] For novel chemical entities such as 1-(3-Fluoropyridin-2-yl)propan-2-ol, a compound with an uncharacterized biological activity profile, a comprehensive understanding of its potential to induce cell death is paramount. Relying on a single assay is insufficient, as it provides only a narrow view of a compound's interaction with cellular systems.[4][5] Different assays measure distinct cellular events, from metabolic dysfunction to the loss of membrane integrity or the activation of programmed cell death pathways.[1][2][3]

This guide, therefore, presents a multi-parametric approach to building a robust cytotoxic profile for 1-(3-Fluoropyridin-2-yl)propan-2-ol. We will detail a suite of validated, complementary cell-based assays designed to interrogate different mechanisms of cell death—namely, effects on metabolic viability, membrane integrity (necrosis), and apoptosis. By integrating the data from these distinct endpoints, researchers can develop a nuanced understanding of the compound's mechanism of action, moving beyond a simple "toxic" or "non-toxic" label.

The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. We will explain the causality behind experimental choices, providing the scientific context needed to not only perform the assays but also to interpret the results with confidence.

Guiding Principles: Interrogating the Mechanisms of Cell Death

Cell death is not a singular event but can occur through distinct, regulated or unregulated pathways. The two primary mechanisms of interest in toxicology are necrosis and apoptosis.

-

Necrosis: A form of traumatic cell death resulting from acute injury, where the cell membrane loses its integrity, leading to the release of intracellular contents.[2] This process often elicits an inflammatory response in vivo.

-

Apoptosis: A highly regulated, programmed form of cell death essential for normal tissue homeostasis.[2][6] It is characterized by a series of specific biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane, while membrane integrity is initially maintained.[6][7]

A thorough cytotoxic evaluation must therefore employ assays capable of distinguishing between these pathways. Our proposed workflow is designed to build a comprehensive profile by measuring key indicators of each process.

Figure 1: Recommended workflow for cytotoxicity assessment. A tiered approach starts with a general viability screen, followed by specific assays to determine the mechanism of cell death.

Assay 1: Cell Viability via MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9][10] A decrease in formazan production following treatment with 1-(3-Fluoropyridin-2-yl)propan-2-ol would indicate a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.

Figure 2: Workflow and principle of the MTT assay. Metabolically active cells convert soluble MTT into insoluble formazan crystals.

Detailed Protocol

Materials:

-

96-well flat-bottom tissue culture plates

-

Selected cell line (e.g., HeLa, A549, HepG2)

-

Complete culture medium

-

1-(3-Fluoropyridin-2-yl)propan-2-ol (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS, store at -20°C, protected from light)[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)propan-2-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include wells with vehicle (medium with the highest concentration of DMSO used) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also include "medium only" wells for background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[8][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

Data Interpretation

| Result | Interpretation |

| High Absorbance (similar to vehicle) | High metabolic activity; compound is not cytotoxic at this concentration and time point. |

| Low Absorbance (dose-dependent) | Reduced metabolic activity; compound exhibits cytotoxic or cytostatic effects. Further assays are needed. |

| Absorbance below background | Potential interference of the compound with the MTT reagent. |

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release Assay

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[5][11] The LDH cytotoxicity assay quantitatively measures the activity of this released LDH.[11] The assay involves a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[11][12] An increase in LDH activity in the supernatant indicates a loss of membrane integrity.

Figure 3: Principle of the LDH release assay. LDH released from necrotic cells catalyzes a reaction that produces a colored formazan product.

Detailed Protocol

Materials:

-

Cells and plates prepared as in the MTT assay.

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis solution).[11]

-

Microplate reader capable of measuring absorbance at 490-520 nm.[12]

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with 1-(3-Fluoropyridin-2-yl)propan-2-ol as described for the MTT assay (Steps 1-3).

-

Establish Controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Vehicle-treated cells lysed by adding 10 µL of 10X Lysis Solution 45 minutes before the end of the incubation period.[11]

-

Background: Medium only.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[12]

-

Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.

-

Add Reaction Mix: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions and add 100 µL to each well containing supernatant.[12]

-

Incubation: Cover the plate to protect it from light and incubate for 30 minutes at room temperature.[11][12]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[12]

Data Interpretation & Calculation

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

| Result | Interpretation |

| Low % Cytotoxicity | Compound does not induce significant membrane damage (necrosis) at this dose. |

| High % Cytotoxicity (dose-dependent) | Compound induces necrosis or late-stage apoptosis, causing loss of membrane integrity. |

Assay 3: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle of the Assay

Caspase-3 and Caspase-7 are key "executioner" caspases that are activated during the apoptotic cascade.[13][14] Their activation is a hallmark of apoptosis. This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[14][15] The cleavage releases a substrate for luciferase (generating light) or a fluorescent molecule.[15] The resulting signal is proportional to the amount of active caspase-3/7 in the cell lysate.

Figure 4: Principle of the luminescent Caspase-3/7 assay. Active executioner caspases cleave a specific substrate, leading to a light-generating reaction.

Detailed Protocol

Materials:

-

White, opaque-walled 96-well plates suitable for luminescence.

-

Cells and compound dilutions prepared as previously described.

-

Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).[15]

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 1-(3-Fluoropyridin-2-yl)propan-2-ol as described previously. Use a reduced volume (e.g., 80-100 µL) to accommodate the reagent addition.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add-Mix-Measure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation

| Result | Interpretation |

| Low Luminescence (similar to vehicle) | No significant activation of executioner caspases; apoptosis is not the primary mode of cell death. |

| High Luminescence (dose-dependent) | Significant activation of Caspase-3/7; the compound is inducing apoptosis. |

Assay 4: Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay

This flow cytometry-based assay provides a powerful method to distinguish between healthy, apoptotic, and necrotic cells.[16]

-

Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS).[6][7] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[6][7]

-

Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[6] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6]

By using both stains, the cell population can be resolved into four distinct quadrants:

-

Annexin V- / PI-: Healthy, viable cells.

-

Annexin V+ / PI-: Early apoptotic cells (PS is exposed, membrane is intact).

-

Annexin V+ / PI+: Late apoptotic or necrotic cells (PS is exposed, membrane is compromised).

-

Annexin V- / PI+: Primarily necrotic cells (membrane is compromised, PS translocation has not necessarily occurred).

Figure 6: Logic diagram for interpreting integrated cytotoxicity data. A decision tree helps to determine the primary mechanism of cell death based on the outcomes of multiple assays.

Example Scenarios:

-

Scenario A: Apoptosis-Inducing Compound

-

MTT: Dose-dependent decrease in signal.

-

LDH: No significant increase in LDH release, except perhaps at very high concentrations or late time points.

-

Caspase-3/7: Dose-dependent increase in signal.

-

Annexin V/PI: Shift of cells from the live quadrant to early apoptotic, and then to late apoptotic quadrants over time.

-

-

Scenario B: Necrosis-Inducing Compound

-

MTT: Dose-dependent decrease in signal.

-

LDH: Dose-dependent increase in LDH release that correlates with the MTT result.

-

Caspase-3/7: No significant increase in signal.

-

Annexin V/PI: Shift of cells from the live quadrant directly to the PI-positive quadrants (upper left and upper right).

-

-

Scenario C: Cytostatic Compound

-

MTT: Dose-dependent decrease in signal, which may plateau.

-

LDH: No increase in LDH release.

-

Caspase-3/7: No increase in signal.

-

Annexin V/PI: No significant increase in apoptotic or necrotic populations.

-

Advanced Methods: High-Content Imaging (HCI)

For deeper mechanistic insights, High-Content Imaging (HCI) can be employed. HCI integrates automated microscopy with quantitative image analysis to simultaneously measure multiple parameters in individual cells. [22][23]This allows for the assessment of cytotoxicity alongside changes in cell morphology, nuclear condensation, mitochondrial membrane potential, and oxidative stress, providing a highly detailed toxicity profile from a single experiment. [23][24][25]

References

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

LDH cytotoxicity assay. Protocols.io. [Link]

-

MTT Analysis Protocol. Creative Bioarray. [Link]

-

Changing the paradigm: Expanding High Content Imaging for early cytotoxicity assessments. Drug Discovery World. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

-

How Can High Content Imaging Transform Your Cancer Research? Sartorius. [Link]

-

Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. [Link]

-

Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

-

High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. PubMed. [Link]

-

Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

-

Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

-

Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]

Sources

- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

- 4. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST [nist.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

- 8. merckmillipore.com [merckmillipore.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. protocols.io [protocols.io]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]

- 14. stemcell.com [stemcell.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Validating the Biological Activity of 1-(3-Fluoropyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foundational Strategy: From Structure to Hypothesis

The initial step in validating a novel compound is to derive a testable hypothesis from its chemical structure. The molecule 1-(3-Fluoropyridin-2-yl)propan-2-ol features a substituted pyridine ring, a common scaffold in pharmacologically active agents known to target a variety of protein classes, including kinases and signaling proteins in inflammatory pathways.[1][2][3][4] The propan-2-ol side chain can participate in hydrogen bonding, a critical interaction in many ligand-receptor binding events.[5][6]

Therefore, our validation strategy will be bifurcated to explore two high-probability target classes: Protein Kinases and Inflammatory Signaling Pathways , specifically the NF-κB pathway. This dual-pronged approach increases the probability of identifying a definitive biological activity.

Caption: High-level workflow for validating the biological activity of a novel compound.

Tier 1 Validation: Direct Target Engagement & Biochemical Assays

The first tier of experiments aims to answer a fundamental question: Does the compound physically interact with its predicted targets? Direct binding and enzyme activity assays are the gold standard for this initial validation.

Hypothesis A: Protein Kinase Inhibition

The pyridine scaffold is prevalent in numerous approved kinase inhibitors.[7][8][9] The Janus kinase (JAK) family, crucial in cytokine signaling, is a prime candidate due to its linkage with inflammatory diseases and cancers.[][11]

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method to screen for direct binding.[12][13][14][15] It measures the change in a protein's melting temperature (Tm) upon ligand binding; a positive shift indicates stabilization and thus, interaction.

Protocol: Thermal Shift Assay

-

Preparation: Prepare a master mix containing the target kinase (e.g., JAK1, JAK2, TYK2) at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange) at a 5x final concentration in an appropriate buffer.[14][15]

-

Plating: Aliquot 10 µL of the protein-dye mixture into each well of a 96- or 384-well PCR plate.

-

Compound Addition: Add 10-100 nL of 1-(3-Fluoropyridin-2-yl)propan-2-ol from a stock solution (e.g., 10 mM in DMSO) to achieve a final concentration range (e.g., 1-100 µM). Include DMSO-only wells as a negative control and a known inhibitor (e.g., Tofacitinib for JAKs) as a positive control.[9]

-

Thermal Denaturation: Place the sealed plate in a real-time PCR instrument.[16] Run a melt curve protocol, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.[16]

-

Analysis: The melting temperature (Tm) is the point of inflection in the fluorescence curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

If a significant ΔTm is observed, the next step is to quantify the inhibitory potency using a more specific assay. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures inhibitor affinity at the ATP-binding site.[17][18][19][20][21]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation: Prepare 3X solutions of the test compound, a europium (Eu)-labeled anti-tag antibody/kinase mixture, and an Alexa Fluor™ 647-labeled tracer in the kinase buffer.[17][19]

-

Assay Procedure: In a 384-well plate, add 5 µL of the 3X test compound dilutions. Then, add 5 µL of the 3X kinase/antibody mixture. Finally, add 5 µL of the 3X tracer.[19]

-

Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the TR-FRET signal (emission ratio of 665 nm to 615 nm) on a compatible plate reader.[18]

-

Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot the emission ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for validating kinase inhibitor hypothesis.

Hypothesis B: NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation, and its dysregulation is linked to numerous diseases.[22][23] Many small molecules inhibit this pathway at different nodes.[24][25][26]

A luciferase reporter assay in a stable cell line (e.g., HEK293) is a standard method to measure the transcriptional activity of NF-κB.

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture: Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Plating & Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat cells with various concentrations of 1-(3-Fluoropyridin-2-yl)propan-2-ol for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.[25]

-

Stimulation: Induce NF-κB activation by adding a stimulant like Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) to all wells except the unstimulated negative control. Incubate for 6-8 hours.

-

Lysis & Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the luciferase signal to a measure of cell viability (see Section 3.1). A dose-dependent decrease in luminescence indicates inhibition of the NF-κB pathway.

Tier 2 Validation: Cellular Activity and Cytotoxicity

Positive results from biochemical assays must be validated in a more physiologically relevant cellular context. It is crucial to distinguish between specific biological activity and general cytotoxicity.

Foundational Cellular Assay: Cytotoxicity Assessment

Before interpreting any cell-based assay, the compound's effect on cell viability must be determined. The MTT or XTT assays are reliable colorimetric methods for this purpose.[27][28][29][30][31] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[27][31]

Protocol: XTT Cell Viability Assay

-

Cell Plating: Seed the chosen cell line (e.g., A549, HeLa, or the cell line used for the functional assay) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 1-(3-Fluoropyridin-2-yl)propan-2-ol for the desired duration (e.g., 24-72 hours). Include wells with vehicle (DMSO) only.

-

XTT Reagent Addition: Prepare the XTT/electron-coupling reagent mixture and add it to each well.[28]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.[28]

-

Analysis: Calculate the concentration that inhibits cell viability by 50% (CC50). This value is critical for determining the therapeutic window of the compound.

Comparative Data Summary

All quantitative data should be systematically organized to compare the compound's potency against different targets and its effect on cell viability.

| Assay Type | Target/Cell Line | Test Compound IC50/EC50 (µM) | Positive Control | Positive Control IC50/EC50 (µM) |

| Biochemical | ||||

| TSA (ΔTm) | JAK1 | [Insert ΔTm value] | Tofacitinib | [Insert ΔTm value] |

| TSA (ΔTm) | JAK2 | [Insert ΔTm value] | Tofacitinib | [Insert ΔTm value] |

| LanthaScreen™ | JAK1 | [Insert IC50 value] | Tofacitinib | [Insert IC50 value] |

| LanthaScreen™ | JAK2 | [Insert IC50 value] | Tofacitinib | [Insert IC50 value] |

| Cell-Based | ||||

| NF-κB Reporter | HEK293-NFκB-luc | [Insert IC50 value] | BAY 11-7082 | [Insert IC50 value] |

| XTT Viability | A549 | [Insert CC50 value] | Doxorubicin | [Insert CC50 value] |

| XTT Viability | HEK293 | [Insert CC50 value] | Doxorubicin | [Insert CC50 value] |

A desirable outcome is a potent IC50 value in a biochemical or functional cell-based assay coupled with a significantly higher CC50 value, indicating a specific mechanism of action rather than general toxicity.

Conclusion and Path Forward

This guide presents a logical and rigorous workflow for the initial validation of 1-(3-Fluoropyridin-2-yl)propan-2-ol. By systematically testing plausible hypotheses with industry-standard biochemical and cellular assays, researchers can generate a reliable preliminary profile of the compound's biological activity. Positive and well-validated "hits" from this workflow would justify progression to more advanced studies, including broader selectivity profiling, in vivo efficacy models, and mechanism-of-action studies.

References

-

What are NF-κB inhibitors and how do they work? Patsnap Synapse. Available at: [Link].

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. Available at: [Link].

-

Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available at: [Link].

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

-

Analysis of protein stability and ligand interactions by thermal shift assay. PMC. Available at: [Link].

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PMC. Available at: [Link].

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link].

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link].

-

Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. Available at: [Link].

-

Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at: [Link].

-

Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Available at: [Link].

-

Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link].

-

Standard Operating Procedure Thermal shifts (DSF) using the Bio-Rad CFX Connect. University of Cambridge. Available at: [Link].

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link].

-

JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. American Health & Drug Benefits. Available at: [Link].

-

Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link].

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link].

-

Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties. PubMed. Available at: [Link].

-

Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. MDPI. Available at: [Link].

-

JAK/STAT Signaling Pathway Inhibitors. Encyclopedia.pub. Available at: [Link].

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link].

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. Available at: [Link].

-

JAK-STAT signaling pathway. Wikipedia. Available at: [Link].

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC. Available at: [Link].

-

Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link].

-

An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry. Available at: [Link].

-

Propan-2-ol. ResearchGate. Available at: [Link].

-

Propan 2 ol – Knowledge and References. Taylor & Francis. Available at: [Link].

-

Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. Available at: [Link].

-

Isopropyl alcohol. Wikipedia. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JAK/STAT Signaling Pathway Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bio-rad.com [bio-rad.com]

- 15. eubopen.org [eubopen.org]

- 16. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 25. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 29. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

Cross-validation of analytical methods for 1-(3-Fluoropyridin-2-yl)propan-2-ol

An In-Depth Guide to the Cross-Validation of Analytical Methods for 1-(3-Fluoropyridin-2-yl)propan-2-ol

This guide provides a comprehensive comparison and cross-validation of critical analytical methods for 1-(3-Fluoropyridin-2-yl)propan-2-ol, a key chiral intermediate in pharmaceutical synthesis. We will explore the development, optimization, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), to ensure scientific rigor and regulatory compliance.[1][2][3] The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, validate, and cross-validate the most suitable methods for ensuring the quality, purity, and stereochemical integrity of this compound.

The Imperative for Rigorous Analytical Control

1-(3-Fluoropyridin-2-yl)propan-2-ol possesses a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.[4][5] Therefore, robust analytical methods are not merely a quality control checkbox; they are a fundamental requirement for ensuring patient safety and product efficacy. Cross-validation, the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose, provides an essential layer of confidence in data integrity, especially during method transfer between laboratories or the introduction of new analytical technologies.[6][7]

The validation and cross-validation strategy is built upon the framework established by regulatory bodies like the FDA and through ICH guidelines.[8][9] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][10][11] This guide will adhere to these principles, focusing on key performance characteristics such as specificity, linearity, accuracy, precision, and robustness.

The Cross-Validation Workflow: A Strategic Overview

A successful cross-validation project follows a structured, risk-based approach, beginning with a clear definition of the analytical requirements and culminating in a direct comparison of method performance. This workflow ensures that the chosen methods are not only independently valid but also produce congruent and reliable data.

Caption: General workflow for the cross-validation of two analytical methods.

Methodologies for Analysis

We will evaluate three distinct, yet complementary, chromatographic techniques. The choice of these methods is deliberate: HPLC-UV serves as a robust primary method for assay and non-volatile impurities, GC-MS provides an orthogonal approach for volatile impurities and residual solvents, and Chiral HPLC is indispensable for controlling stereoisomeric purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, ideal for separating moderately polar compounds like our target analyte.

Causality Behind Experimental Choices:

-

Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic pyridine ring. The core-shell particle technology offers high efficiency and speed.

-

Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte.

-

Buffer: A phosphate buffer at pH 6.5 is employed. This pH is critical; it is sufficiently above the pKa of the pyridine nitrogen (~5.2) to ensure it is primarily in its neutral, unprotonated form, leading to symmetrical peak shapes and reproducible retention.[12]

-

Detector: A Diode Array Detector (DAD) is used to monitor at 254 nm, a wavelength where the pyridine ring exhibits strong absorbance, providing good sensitivity.[13] The DAD also provides spectral data to assess peak purity.

-

Instrumentation: Agilent 1100/1200 series HPLC or equivalent with DAD.

-

Column: Core-shell C18 (e.g., 100 mm x 4.6 mm, 2.7 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % B 0.0 10 15.0 70 17.0 70 17.1 10 | 20.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, making it ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[14][15]

Causality Behind Experimental Choices:

-

Column: An HP-5ms (5%-phenyl)-methylpolysiloxane column is chosen. This is a versatile, low-polarity stationary phase that provides excellent separation for a wide range of analytes based on their boiling points and is robust for MS applications.[14][15]

-

Injection: Headspace injection is preferred to minimize matrix effects and prevent non-volatile components from contaminating the GC system.[16]

-

Carrier Gas: Helium is used as the inert carrier gas due to its safety and high efficiency.[15]

-

Detector: A mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns, offering a higher degree of specificity than UV detection.[16]

-

Instrumentation: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent with a headspace autosampler.

-

Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.

-

Headspace Parameters: Oven at 100 °C, loop at 110 °C, transfer line at 120 °C.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The separation of enantiomers is a unique challenge that requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

Causality Behind Experimental Choices:

-

Principle: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance) is required, a concept known as the "three-point-interaction rule".[4]

Caption: The three-point interaction model for chiral separation.

-

Column: A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is a highly successful and versatile choice for a wide range of chiral compounds, including those with alcohol functional groups.[5]

-

Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is typically used. The non-polar bulk solvent (hexane) minimizes interactions with the stationary phase, while the polar modifier (isopropanol) modulates retention and selectivity by competing for hydrogen bonding sites.

-

Instrumentation: HPLC system with UV detector.

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

Comparative Data & Cross-Validation Results

To perform the cross-validation, a single batch of 1-(3-Fluoropyridin-2-yl)propan-2-ol, containing known impurities, was analyzed by both the HPLC-UV and GC-MS methods. The Chiral HPLC method was validated for the quantification of the undesired enantiomer. The results are summarized below.

Method Performance Summary

| Parameter | HPLC-UV Method | GC-MS Method | Chiral HPLC Method |

| Intended Purpose | Assay, Purity (non-volatile) | Purity (volatile/semi-volatile) | Enantiomeric Purity |

| Specificity | Demonstrated by peak purity analysis and separation from known impurities. | Demonstrated by unique mass spectra and retention times. | Baseline separation of enantiomers (Rs > 2.0). |

| Linearity (R²) | > 0.999 for analyte and impurities | > 0.998 for key impurities | > 0.999 for minor enantiomer |

| LOD | Analyte: 0.01 µg/mL | Impurities: ~0.1 µg/mL (SIM mode) | Minor Enantiomer: 0.05 µg/mL |

| LOQ | Analyte: 0.03 µg/mL | Impurities: ~0.3 µg/mL (SIM mode) | Minor Enantiomer: 0.15 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 104.5% | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 2.5%Intermediate: < 4.0% | Repeatability: < 2.0%Intermediate: < 3.5% |

Cross-Validation of Impurity Profiling: HPLC vs. GC-MS

A key aspect of cross-validation is ensuring that different methods provide a consistent picture of the sample's purity. For this exercise, we focused on a common potential impurity, 3-Fluoropyridine, which is volatile and amenable to both techniques.

| Impurity | Result by HPLC-UV (% area) | Result by GC-MS (% area) | % Difference | Status |

| 3-Fluoropyridine | 0.08% | 0.09% | 11.8% | Pass (Acceptance Criteria: ≤20%) |

Analysis: The results for the shared impurity are comparable and fall within the pre-defined acceptance criteria. This demonstrates that for overlapping impurities, the methods provide equivalent data. The strength of the cross-validation lies in the combined information: HPLC effectively quantifies less volatile, structurally related impurities, while GC-MS definitively identifies and quantifies volatile process residuals. Neither method alone provides a complete purity profile, but together, they form a self-validating and comprehensive control strategy.

Conclusion and Recommendations

This guide demonstrates the development and cross-validation of a suite of analytical methods for 1-(3-Fluoropyridin-2-yl)propan-2-ol. No single method is sufficient to control all critical quality attributes of this chiral intermediate.

-

The RP-HPLC method is recommended as the primary technique for assay determination and for monitoring process impurities and degradation products due to its high precision and robustness.

-

The GC-MS method is an essential orthogonal technique, providing superior specificity for the identification and quantification of volatile impurities and residual solvents that are not amenable to HPLC analysis.

-

The Chiral HPLC method is mandatory for controlling the stereochemical purity of the final product, ensuring that the enantiomeric excess meets specifications.

The cross-validation exercise confirms that the HPLC and GC-MS methods provide a congruent and reliable impurity profile. A comprehensive quality control strategy should incorporate all three validated methods to ensure the identity, strength, purity, and chiral integrity of 1-(3-Fluoropyridin-2-yl)propan-2-ol, in full alignment with modern regulatory expectations.[2]

References

- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

- FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

- FDA Releases Guidance on Analytical Procedures. BioPharm International.

- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.

- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.

- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.

- ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme.

- Development of quantitative methods for the analysis of pyridine in biota and sediment samples. Cefas.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

- (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate.

- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.

- Chiral Drug Separation. ScienceDirect.

- Determination of pyridine and furfuryl alcohol in breath after coffee consumption. National Center for Biotechnology Information.

- CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.

- Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.

Sources

- 1. fda.gov [fda.gov]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. pharmaguru.co [pharmaguru.co]

- 7. enzyme.com [enzyme.com]

- 8. propharmagroup.com [propharmagroup.com]

- 9. scribd.com [scribd.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. Determination of pyridine and furfuryl alcohol in breath after coffee consumption [lmaleidykla.lt]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

A Comparative Guide to Orthogonal Analytical Techniques for Confirming 1-(3-Fluoropyridin-2-yl)propan-2-ol Purity

In the landscape of pharmaceutical development, the unambiguous confirmation of an Active Pharmaceutical Ingredient's (API) purity is paramount to ensuring its safety and efficacy. For a chiral molecule such as 1-(3-Fluoropyridin-2-yl)propan-2-ol, a versatile building block in medicinal chemistry, relying on a single analytical method is fraught with risk. Impurities, including stereoisomers, starting materials, and synthesis by-products, can remain undetected if their physicochemical properties are too similar to the main compound for a single technique to resolve.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity confirmation of 1-(3-Fluoropyridin-2-yl)propan-2-ol. Orthogonal methods are distinct analytical techniques that measure the sample's purity based on different scientific principles.[1][2] This multi-faceted approach significantly enhances confidence in the analytical results, ensuring that even co-eluting or otherwise hidden impurities are detected.[3] We will explore the principles, provide detailed experimental protocols, and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

The Orthogonal Approach: A Strategy for Comprehensive Purity Assessment

The core principle of an orthogonal approach is to use multiple, independent analytical techniques to build a comprehensive and reliable purity profile.[1] A single chromatographic method, for instance, might not separate all impurities from the main peak. By employing a second, different analytical method, the probability of detecting any hidden impurities is greatly increased. This strategy is not just good scientific practice; it is a cornerstone of meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]

Below is a logical workflow illustrating how these techniques can be synergistically applied.

Sources

Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)propan-2-ol

Part 1: Executive Safety Summary

Immediate Action Required: Treat 1-(3-Fluoropyridin-2-yl)propan-2-ol (C₈H₁₀FNO) as a Hazardous Halogenated Pyridine Derivative . While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—a fluorinated pyridine ring coupled with a secondary alcohol—dictate a strict safety protocol.

Core Hazards:

-

Target Organ Toxicity: Pyridine derivatives are known central nervous system (CNS) depressants and hepatotoxins.

-

Irritant/Corrosive: High potential for severe eye irritation and mucosal inflammation upon inhalation.

-

Skin Absorption: Fluorinated pyridines can penetrate the dermal barrier; systemic toxicity is a risk.

Operational Directive: All handling must occur within a certified chemical fume hood. Zero-skin-contact protocols are mandatory.

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationship (SAR) with analogous fluorinated pyridines (e.g., 2-Fluoropyridine, 3-Fluoropyridine).

| Hazard Class (GHS) | Hazard Statement | Operational Implication |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not mouth pipette. Wash hands immediately after doffing gloves. |

| Skin Irritation | H315: Causes skin irritation | Double-gloving recommended for synthesis steps. |

| Eye Irritation | H319: Causes serious eye irritation | Safety Goggles are mandatory. Face shield required for volumes >50mL. |